2-Ethylhexyl vinyl ether

説明

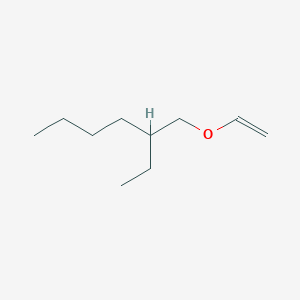

Structure

3D Structure

特性

IUPAC Name |

3-(ethenoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAWHFZNWVJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-05-2 | |

| Record name | Heptane, 3-[(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870444 | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-44-6 | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4Y1DC6DFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 2 Ethylhexyl Vinyl Ether

Catalytic Systems and Mechanistic Pathways in 2-Ethylhexyl Vinyl Ether Synthesis

The synthesis of this compound is predominantly a catalytic process. The choice of catalyst—whether homogeneous or heterogeneous—dictates the reaction mechanism, operating conditions, and ultimately, the feasibility of the process on an industrial scale.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely employed for vinyl ether synthesis due to their high activity and selectivity under relatively mild conditions. The most common methods involve either the direct addition of an alcohol to acetylene (B1199291) or the transfer of a vinyl group from a donor molecule.

One of the principal industrial methods for producing this compound involves the reaction of 2-ethylhexanol with acetylene in the presence of an alkali metal alcoholate catalyst. google.com This reaction is typically carried out by preparing the potassium alcoholate of 2-ethylhexanol in situ. google.com The mechanism involves the nucleophilic attack of the alcoholate anion on the acetylene molecule.

Another significant approach is transfer vinylation, which avoids the direct use of hazardous acetylene gas. This method uses a more stable vinyl donor, such as vinyl acetate (B1210297) or another alkyl vinyl ether (e.g., butyl vinyl ether), to transfer the vinyl group to 2-ethylhexanol. acs.orgacs.org This process is often catalyzed by transition metal complexes. Iridium-based catalysts, such as [Ir(cod)Cl]₂ combined with a base like sodium carbonate, have proven highly efficient for the vinylation of various alcohols with vinyl acetate, achieving excellent yields and high turnover numbers. acs.org Palladium complexes are also effective, utilizing ligands like 4,7-diphenyl-1,10-phenanthroline (B7770734) (DPP) or 2,2'-bipyridyl to facilitate the transfer vinylation from a donor like butyl vinyl ether. acs.orggoogle.com The reaction proceeds via an equilibrium that can be driven toward the product by using a large excess of the vinyl source. acs.org

| Catalyst System | Vinyl Source | Description |

| Potassium 2-ethylhexanolate | Acetylene | An alkali metal alcoholate, often prepared in situ, used for the direct vinylation of 2-ethylhexanol. google.com |

| [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl Acetate | An iridium(I) complex paired with a base, effective for highly efficient transfer vinylation from vinyl acetate to alcohols. acs.org |

| Pd(OAc)₂ / Ligand | Alkyl Vinyl Ether | A palladium(II) acetate catalyst combined with a chelating ligand (e.g., 2,2'-bipyridyl) for transfer vinylation. acs.orggoogle.com |

| (DPP)Pd(OOCCF₃)₂ | Butyl Vinyl Ether | An optimized palladium catalyst for equilibrium transfer vinylation that is air-stable and effective for various alcohols. acs.org |

Heterogeneous catalysts offer significant process advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous fixed-bed reactor systems. While less commonly detailed specifically for this compound, principles from other vinyl ether syntheses are applicable.

For the synthesis of simple vinyl ethers like vinyl methyl ether, co-precipitated solid base catalysts such as CaO–MgO have demonstrated high efficiency and stability in converting biomass-derived ethers via elimination reactions. rsc.org Such solid bases could theoretically be applied to the direct vinylation of 2-ethylhexanol. Industrial processes for ethyl vinyl ether have also utilized solid catalysts in fixed-bed reactors, where acetylene and ethanol (B145695) vapor react at elevated temperatures. chemicalbook.com

| Catalyst System | Application | Description |

| CaO–MgO | Vinylation (by analogy) | A solid base catalyst shown to be effective for the synthesis of vinyl methyl ether, suggesting potential for other vinyl ethers. rsc.org |

| Solid Catalyst (Fixed-Bed) | Vinylation (by analogy) | Heterogeneous catalysts used in industrial fixed-bed reactors for the synthesis of ethyl vinyl ether from acetylene and ethanol. chemicalbook.com |

| Amberlyst 15 DRY | Purification | A solid acid ion-exchange resin used to selectively react with residual alcohol to form a high-boiling point acetal (B89532), enabling purification. google.com |

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield in this compound Production

Achieving high yield and purity in this compound production requires careful optimization of several process parameters. The ideal conditions vary significantly depending on the chosen synthetic route and catalytic system.

For the traditional synthesis using acetylene and a potassium alcoholate catalyst, the reaction is typically performed at an elevated temperature, around 137-140°C, and under controlled pressure (e.g., 20 kPa) with a continuous feed of reactants. google.com

In palladium-catalyzed transfer vinylation reactions, optimization involves several factors. The temperature can range from room temperature to 80°C. google.comacademie-sciences.fr A key parameter is the molar ratio of the vinyl source to the alcohol; a large excess of the vinyl ether donor (e.g., a 12- to 20-fold molar excess) is used to shift the reaction equilibrium towards the formation of this compound. acs.orgacademie-sciences.fr The catalyst loading is also critical, with studies showing that 2 mol% of a palladium catalyst can be sufficient to achieve high conversion. academie-sciences.fr The concentration of the alcohol substrate also plays a role, with intermediate concentrations (e.g., ~2.2 mol/L) found to be optimal for catalyst effectiveness. academie-sciences.fr

| Parameter | Acetylene Route google.com | Transfer Vinylation Route google.comacademie-sciences.fr |

| Temperature | 137-140 °C | Room Temperature - 80 °C |

| Pressure | ~20 kPa | Atmospheric |

| Reactant Ratio | Continuous feed | 12-20x molar excess of vinyl donor |

| Catalyst Loading | N/A (prepared in situ) | ~2 mol% |

| Reaction Time | Continuous process | 10 - 72 hours |

Advanced Separation and Purification Techniques for High-Purity this compound

A significant challenge in the production of this compound is the separation of the product from the unreacted 2-ethylhexanol. These two compounds form an azeotropic mixture, which makes simple fractional distillation an ineffective method for achieving high purity. google.com

To overcome this, an advanced purification process has been developed that involves a chemical conversion step. After the initial synthesis and removal of the primary catalyst, the resulting crude product, which contains both this compound and residual 2-ethylhexanol, is treated with a small amount of a solid acid catalyst, such as the ion-exchange resin Amberlyst 15 DRY. google.com This catalyst promotes the reaction between the unreacted alcohol and the vinyl ether product (or acetaldehyde (B116499) present as an impurity) to form acetaldehyde di(2-ethylhexyl) acetal, a compound with a much higher boiling point than this compound. google.com

| Step | Technique | Purpose |

| 1. Catalyst Removal | Filtration / Distillation | To remove the primary synthesis catalyst (e.g., potassium alcoholate) from the crude reaction mixture. google.com |

| 2. Acetal Formation | Catalytic Reaction | Treatment with a solid acid catalyst (Amberlyst 15) to convert residual 2-ethylhexanol into a high-boiling point acetal. google.com |

| 3. Final Purification | Distillation / Evaporation | Separation of the low-boiling, high-purity this compound from the non-volatile acetal and other impurities. google.com |

Integration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Several strategies can be employed to make the production process more sustainable.

One key area is the choice of reagents. Replacing highly flammable and explosive acetylene gas with a safer, solid alternative like calcium carbide represents a significant safety and handling improvement. rsc.org Alternatively, moving away from acetylene altogether and using less hazardous liquid reagents like vinyl acetate or other alkyl vinyl ethers in transfer vinylation reactions is another green approach. acs.org

The use of advanced catalytic systems is central to green synthesis. Enzymatic catalysis, using enzymes such as immobilized Candida antarctica lipase (B570770) B (CalB), has been successfully demonstrated for the synthesis of related vinyl ether esters under very mild conditions (22–90 °C). nih.govrsc.orgresearchgate.net Such biocatalysts are biodegradable and operate with high selectivity, minimizing byproducts. nih.govrsc.org Highly active transition metal catalysts, like the iridium systems used in transfer vinylation, allow for very low catalyst loadings and high turnover numbers, which reduces metal waste. acs.org The development of reusable heterogeneous catalysts, such as the solid bases used for other vinyl ethers, aligns with green principles by simplifying product purification and reducing waste streams. rsc.orgorientjchem.org

Process optimization also contributes to a greener synthesis. Conducting reactions at lower temperatures, such as the room-temperature conditions possible with some palladium-catalyzed systems, reduces energy consumption. academie-sciences.fr Furthermore, designing processes that maximize atom economy is crucial. The purification method that converts residual alcohol into a recyclable acetal is an excellent example of process intensification and waste reduction, as it avoids the loss of valuable starting material. google.com

| Green Chemistry Principle | Application in 2-EVE Synthesis |

| Safer Reagents | Using calcium carbide instead of acetylene gas rsc.org; using vinyl acetate instead of acetylene. acs.org |

| Catalysis | Employing highly efficient (low loading) iridium catalysts acs.org or recyclable heterogeneous catalysts rsc.org; exploring biocatalysis (by analogy). nih.govrsc.org |

| Energy Efficiency | Optimizing reactions to run at lower temperatures (e.g., room temperature). academie-sciences.fr |

| Waste Prevention | Converting unreacted alcohol to a recyclable acetal, improving atom economy and preventing waste. google.com |

Polymerization Science of 2 Ethylhexyl Vinyl Ether

Homopolymerization Mechanisms of 2-Ethylhexyl Vinyl Ether

The homopolymerization of this compound (EHVE) is predominantly achieved through cationic polymerization, a chain-growth process involving a carbocationic active center. nih.gov This method is particularly suitable for vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the positive charge on the growing polymer chain. nih.gov

Cationic Polymerization of this compound

Cationic polymerization of vinyl ethers like EHVE has been a subject of extensive research, leading to the development of controlled/"living" polymerization techniques. These methods offer precise control over the polymer's molecular weight, dispersity, and architecture. nih.gov The process involves initiation, where a cationic initiator generates a carbenium ion from the monomer, followed by propagation as more monomer units add to the growing chain. Termination and chain transfer reactions can also occur, which can limit the molecular weight and broaden the molecular weight distribution if not properly controlled. nih.govnih.gov

The success of controlled cationic polymerization of EHVE hinges on the selection of an appropriate initiator and co-initiator system. These systems are designed to generate the initiating carbocation under conditions that favor propagation over termination and chain transfer reactions.

Hexafluoroisopropanol-Lithium Iodide (HFIP/LiI): This system initiates the cationic polymerization of alkyl vinyl ethers, including this compound. researchgate.net The proposed mechanism suggests that a proton (H⁺), generated from the reaction of HFIP and LiI, acts as the initiator. In the absence of a radical initiator, this system was observed to cause an exothermic reaction and a significant increase in viscosity with other vinyl ethers, confirming a cationic pathway. researchgate.net Polymerization of EHVE with this system proceeds effectively, demonstrating its utility for this class of monomers. researchgate.net

Cumyl Alcohol/Tris(pentafluorophenyl)borane/Diethyl Ether (CumOH/B(C₆F₅)₃/Et₂O): This initiating system has been successfully employed for the aqueous cationic polymerization of various vinyl ethers. nih.govnih.govresearchgate.net While conventional cationic polymerizations require strict anhydrous conditions and low temperatures, this system can function in an air atmosphere and in aqueous media. nih.govnih.gov The polymerization proceeds in a reproducible manner, although its characteristics differ from traditional cationic polymerization; for instance, the polymerization rate in aqueous media decreases as the temperature is lowered. nih.govnih.govsemanticscholar.org The active polymerization sites are located on the monomer/water surface. nih.govnih.gov

Trifluoromethyl Sulfonates (Triflates): A range of commercially available and air/moisture-stable trifluoromethyl sulfonates have been introduced as effective catalysts for the cationic polymerization of vinyl ethers. nih.govrsc.orgbohrium.com These initiators can produce high-molecular-weight poly(vinyl ether)s with high monomer conversions. dntb.gov.ua The choice of solvent and the addition of specific ligands have a profound impact on the polymerization process, influencing molecular weight, molecular weight distribution, and polymer tacticity. nih.govbohrium.com For example, using O^O type ligands can facilitate homogeneous reactions and yield polymers with narrower molecular weight distributions. nih.gov

| Initiator System | Key Features | Typical Conditions | References |

|---|---|---|---|

| Hexafluoroisopropanol-Lithium Iodide (HFIP/LiI) | Initiated by H⁺ generated in situ. Proceeds via a cationic mechanism. | Anhydrous CH₂Cl₂ as solvent; temperatures from -20°C to 0°C. | researchgate.net |

| Cumyl Alcohol/B(C₆F₅)₃/Et₂O | Enables aqueous cationic polymerization; tolerant to air. Polymerization rate decreases at lower temperatures. | Aqueous suspension or emulsion; temperatures between -10°C and 20°C. | nih.govnih.gov |

| Trifluoromethyl Sulfonates (Triflates) | Air/moisture-stable catalysts. Polymer properties are highly dependent on solvent and ligand choice. | Various solvents; temperatures can be lowered to -78°C to suppress chain transfer. | nih.govbohrium.com |

The mechanism of cationic polymerization of vinyl ethers involves the formation of a carbocationic active center that propagates by attacking the double bond of monomer molecules. nih.gov Kinetic studies of these polymerizations, particularly for systems initiated by CumOH/B(C₆F₅)₃/Et₂O, have shown a linear relationship between ln([M]₀/[M]) and time, indicating that the concentration of active species remains constant during the polymerization. researchgate.net

The propagation step is often reversible and can be in equilibrium with dormant species. semanticscholar.org The stability of the propagating carbocation is crucial. The electron-donating ether group in EHVE stabilizes the positive charge, but the propagating species is still highly reactive and susceptible to side reactions. nih.gov Mechanistic investigations using techniques like Density Functional Theory (DFT) have been applied to understand the interactions between initiators, co-initiators, and monomers, for example, to study the competition between water and alcohol in combining with B(C₆F₅)₃ in aqueous systems. nih.govnih.gov

Achieving control over molecular weight (Mn) and obtaining narrow molecular weight distributions (dispersity, Đ) are hallmarks of a living polymerization. For EHVE, several strategies have been developed to achieve this control.

Living Cationic Polymerization: By carefully selecting initiator systems (e.g., HI/Lewis acid or triflates with specific ligands) and controlling reaction conditions such as temperature, living cationic polymerization can be achieved. nih.govacs.orgacs.org Lowering the temperature, for instance to -78°C, is a common strategy to suppress chain transfer reactions that broaden the dispersity. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization is a powerful technique that introduces a degenerative chain transfer mechanism to control the polymerization. nih.govrsc.orgrsc.org This method allows for the synthesis of polymers with predictable molecular weights and low dispersities (Đ ≈ 1.1). rsc.orgnih.gov Metered additions of a chain transfer agent (CTA) during the polymerization can even be used to precisely control the breadth and shape of the molecular weight distribution. nsf.gov

Initiator/Monomer Ratio: In a well-controlled living polymerization, the number-average molecular weight is directly proportional to the initial monomer-to-initiator concentration ratio. Varying this feed ratio is a fundamental method for regulating the final molecular weight of the polymer. acs.org

| Polymerization Method | Monomer | Initiator/CTA | Resulting Dispersity (Đ) | Key Control Factor | References |

|---|---|---|---|---|---|

| Cationic Polymerization | Ethyl Vinyl Ether | Trifluoromethyl Sulfonates | Low (Đ ≈ 1.1) achievable with RAFT | Choice of ligand, temperature, RAFT agent | nih.govrsc.org |

| Aqueous Cationic Polymerization | Isobutyl Vinyl Ether | CumOH/B(C₆F₅)₃/Et₂O | Relatively broad | Temperature, co-solvents, surfactants | nih.govresearchgate.net |

| Mechano-cRAFT | Various Vinyl Ethers | MoS₂/CTA | Narrow (e.g., Đ = 1.09 for Cl-EVE) | Mechanical force, CTA concentration | nih.gov |

The spatial arrangement of the side chains along the polymer backbone, known as tacticity, significantly influences the material properties of the resulting polymer. quora.com Achieving a high degree of stereoregularity in the cationic polymerization of vinyl ethers has been a long-standing goal in polymer science. acs.org

Strategies to control the stereochemistry often involve the use of specific Lewis acid catalysts, bulky substituents, and low polymerization temperatures. For instance, using strong Lewis acids like BF₃·Et₂O at low temperatures (−78 °C) has been shown to produce semicrystalline, isotactic poly(vinyl ethers). acs.org The isotacticity of the polymer can be influenced by factors such as the initial monomer concentration and the reaction temperature, with lower temperatures generally favoring higher isotacticity. acs.org The development of chiral counterions that can control the chain-end stereochemical environment represents a significant advance, enabling catalyst-controlled stereoselective polymerization of vinyl ethers to achieve high degrees of isotacticity. morressier.com For polymers catalyzed by certain trifluoromethyl sulfonate/ligand combinations, isotacticity can reach up to 81% m, leading to crystalline materials with distinct melting points. nih.govbohrium.com

In living cationic polymerization, a key feature is the equilibrium between a small number of active propagating species (carbenium ions) and a large majority of inactive or "dormant" species. semanticscholar.org This equilibrium minimizes the concentration of highly reactive carbocations at any given moment, thereby suppressing irreversible termination and chain transfer reactions. The dormant species are typically covalent, such as an ester or a carbon-halogen bond, which can be reversibly activated by a Lewis acid or other stimuli. semanticscholar.orgacs.org

Chain transfer is a critical phenomenon that can limit molecular weight and broaden dispersity. nih.gov It can occur to monomers, solvents, or impurities. nih.govnih.gov However, in controlled polymerization systems like cationic RAFT or Degenerative Chain Transfer (DCT) polymerization, chain transfer is a desired, reversible process. nih.govrsc.org In these systems, a chain transfer agent (e.g., a thioacetal) reacts with the propagating chain end to form a new dormant species and a new cationic species that can initiate another chain. This rapid and reversible exchange between active and dormant states ensures that all polymer chains have an equal probability of growing, leading to controlled molecular weights and narrow dispersities. rsc.orgresearchgate.net

Radical Polymerization of this compound: Challenges and Novel Approaches

The radical homopolymerization of this compound (2-EHVE), much like other vinyl ethers, presents significant challenges. Due to the electron-donating nature of the ether oxygen atom, the vinyl double bond in 2-EHVE is highly electron-rich. This high electron density makes it a poor acceptor for the propagating radical species, leading to a very low tendency to undergo free radical homopolymerization. cmu.eduresearchgate.net Traditional radical polymerization methods often result in low molecular weight oligomers or fail to produce a polymer altogether. The primary challenges stem from the high reactivity of the propagating radical derived from a vinyl ether, which can readily undergo chain transfer reactions, and the low reactivity of the monomer towards radical addition. cmu.edu

To overcome these inherent difficulties, novel approaches have been developed that move beyond conventional free radical techniques. These methods aim to control the polymerization process, enabling the synthesis of well-defined polymers. One such strategy involves free radical promoted cationic polymerization, where a free radical initiator is used in conjunction with a cationic initiator. In this system, growing polymeric radicals can be oxidized into the corresponding cations, which then initiate the efficient cationic polymerization of the vinyl ether. cmu.edu However, the most significant advancements have been in the field of controlled radical polymerization.

Controlled Radical Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Controlled radical polymerization (CRP) techniques have emerged as a powerful tool for synthesizing well-defined polymers from monomers that are challenging to polymerize via conventional free radical methods. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly noteworthy for its versatility and tolerance to a wide range of functional groups. wikipedia.org

RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). While conventional radical polymerization of vinyl ethers is challenging, cationic RAFT (cRAFT) polymerization has been successfully employed for the controlled polymerization of various vinyl ethers. nih.govnih.gov

The cRAFT process for vinyl ethers typically involves the generation of a cationic species that initiates polymerization. The reversible addition of the propagating polymer chain to the RAFT agent, followed by fragmentation, establishes a dynamic equilibrium between active (propagating) and dormant species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a high degree of control over the final polymer architecture. nih.govcornell.edu Recent innovations include mechanically induced cationic RAFT (mechano-cRAFT) polymerization, which can be conducted in the open air with minimal solvent, offering a more sustainable route to poly(vinyl ether)s with controlled characteristics. nih.gov

Table 1: Characteristics of RAFT Polymerization of Vinyl Ethers

| Feature | Description |

|---|---|

| Control Mechanism | Reversible exchange between active propagating chains and dormant chains mediated by a RAFT agent (thiocarbonylthio compound). wikipedia.org |

| Key Advantage | Enables synthesis of polymers with controlled molecular weight, low dispersity (Đ), and complex architectures (e.g., block copolymers). wikipedia.orgnih.gov |

| Applicability to 2-EHVE | Cationic RAFT (cRAFT) is a suitable technique for controlling the polymerization of electron-rich vinyl ethers. nih.govacs.org |

| Initiation | Can be initiated through various methods, including thermal, photochemical, and mechanochemical means. nih.govcornell.edu |

Oxidative Polymerization Pathways

While cationic and controlled radical polymerizations are the primary methods for synthesizing polymers from 2-EHVE, understanding its oxidative pathways is crucial for assessing polymer stability and potential alternative synthesis routes. The ether linkage and the tertiary C-H bonds in the 2-ethylhexyl group are susceptible to oxidation.

Recent studies on the degradation of poly(vinyl ethers) have shed light on their oxidative pathways. For instance, visible light-mediated photooxidative degradation of poly(isobutyl vinyl ether), a structurally similar polymer, has been demonstrated. nih.govrsc.org This process involves the generation of radicals that can abstract hydrogen atoms from the polymer backbone or side chains. Subsequent oxidative cleavage leads to the formation of smaller molecules such as alcohols, aldehydes, and carboxylic acids. nih.govrsc.org The mechanism suggests that hydrogen atom transfer (HAT) is a key step in the oxidative degradation process. nih.gov This susceptibility to oxidation implies that oxidative polymerization could be a potential, though less common, pathway for modifying or synthesizing materials from 2-EHVE, likely leading to polymers with incorporated oxygenated functional groups.

Copolymerization Strategies Involving this compound

Due to its inability to readily homopolymerize via free radical mechanisms, 2-EHVE is an excellent candidate for copolymerization. Its electron-rich vinyl group makes it an ideal "donor" monomer for copolymerization with "acceptor" monomers that possess electron-deficient double bonds. researchgate.net This donor-acceptor interaction facilitates the formation of copolymers with a strong tendency towards an alternating structure. google.com

Alternating Copolymerization with Electron-Deficient Monomers (e.g., Maleic Anhydride, Vinyl Chlorides, 1,1,2-Trifluoro-2-chloroethene)

2-EHVE readily forms alternating copolymers with a variety of electron-deficient monomers. This behavior is a hallmark of its reactivity and is exploited to create polymers with unique properties.

Maleic Anhydride: The copolymerization of alkyl vinyl ethers with maleic anhydride is a classic example of an alternating system. researchgate.net Even though neither monomer readily homopolymerizes under radical conditions, they easily copolymerize to form a strictly alternating copolymer. researchgate.netresearchgate.net

Vinyl Chlorides: Vinyl chloride is a non-conjugated, weak electron-withdrawing monomer that can be effectively copolymerized with electron-donating monomers like vinyl ethers. Emulsion polymerization techniques have been successfully used to produce poly[(vinyl chloride)-co-(isobutyl vinyl ether)], demonstrating the compatibility of these monomer classes. tandfonline.com

Fluorinated Alkenes: Electron-deficient fluoroolefins, such as 1,1,2-Trifluoro-2-chloroethene (CTFE), are also excellent comonomers for 2-EHVE. The resulting copolymers, often referred to as FEVE (fluoroethylene vinyl ether) resins, are known for their high performance in applications like coatings due to their enhanced durability and weather resistance. cjps.org

Mechanistic Investigations of Alternating Copolymerization

The mechanism of alternating copolymerization between donor monomers like 2-EHVE and acceptor monomers like maleic anhydride has been extensively studied. researchgate.netscilit.com Two primary models have been proposed to explain the strong alternating tendency: the terminal model and the penultimate model, with the key feature being the role of monomer complexes.

The most widely accepted mechanism involves the formation of a charge-transfer complex (CTC) between the electron-donor (vinyl ether) and the electron-acceptor (e.g., maleic anhydride) prior to polymerization. researchgate.net This complex can then be initiated and propagate as a single unit, leading to a strictly alternating sequence in the resulting polymer chain. Kinetic studies have shown that the rate of copolymerization is often maximized at a specific monomer feed ratio, which supports the involvement of a complex in the propagation step. researchgate.netdigitellinc.com

Role of Charge Transfer Complexes in Copolymerization

A charge-transfer complex (CTC) is formed through a weak electrostatic attraction between an electron-rich donor molecule and an electron-poor acceptor molecule. mdpi.com In the copolymerization of 2-EHVE (donor) and an electron-deficient monomer like maleic anhydride (acceptor), a partial transfer of electron density occurs, forming a CTC. mdpi.comresearchgate.net

The formation of this complex is often evidenced by the appearance of a new, characteristic absorption band in the UV-visible spectrum upon mixing the two monomers. mdpi.com The CTC is more reactive towards radical addition than either of the individual monomers. The polymerization can then proceed through the homopolymerization of this complex, which inherently enforces the alternating structure of the final copolymer. The equilibrium constant for the formation of the CTC is a critical factor, as the reactivity of the complex is often found to increase with a higher equilibrium constant. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-EHVE |

| Maleic Anhydride | MA |

| Vinyl Chloride | VC |

| 1,1,2-Trifluoro-2-chloroethene | CTFE |

| Poly(isobutyl vinyl ether) | PIBVE |

| Isobutyl vinyl ether | IBVE |

| Ethyl vinyl ether | EVE |

| n-Butyl vinyl ether | BVE |

| 2-Chloroethyl vinyl ether | CEVE |

| Methyl methacrylate | MMA |

| 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene | Ph-TFVE |

| 1-[2-(2-ethoxy-ethoxy)ethoxy]-1,2,2-trifluoroethene | Et-TFVE |

| Vinyl acetate (B1210297) | VAc |

| Ethylene (B1197577) glycol divinyl ether | EGDVE |

Copolymerization with Acrylate (B77674) Monomersnih.govresearchgate.net

The copolymerization of this compound (2-EVE), an electron-rich monomer, with electron-deficient acrylate monomers presents a unique challenge due to their differing polymerization mechanism preferences. Vinyl ethers typically undergo cationic polymerization, while acrylates polymerize via radical pathways. nih.gov Overcoming this incompatibility is key to synthesizing copolymers that combine the distinct properties of both monomer classes.

Influence of Lewis Acids on Copolymerization Reactivity Ratiosresearchgate.net

Lewis acids play a pivotal role in mediating the copolymerization of vinyl ethers and acrylates. They can influence the reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type or the other type. In systems involving vinyl ethers and acrylates, Lewis acids can activate the cationic polymerization pathway for the vinyl ether while potentially interacting with the acrylate monomer. This dual role allows for the formation of copolymers under conditions that would otherwise favor the homopolymerization of only one monomer type. The choice and concentration of the Lewis acid can be tuned to control the incorporation of each monomer into the copolymer chain, thereby influencing the final polymer composition and properties.

Development of Interchangeable Polymerization Techniques (Cationic-Radical Polymerization)nih.gov

To address the mechanistic incompatibility between vinyl ethers and acrylates, researchers have developed innovative interchangeable polymerization techniques. These methods allow for the seamless switching between cationic and radical polymerization mechanisms within a single reaction vessel. nih.gov

One such approach utilizes a single dormant chemical group that can be activated by two different stimuli—one to initiate cationic polymerization for the vinyl ether and another to trigger radical polymerization for the acrylate. This dual-activation strategy enables the synthesis of various copolymer architectures, including statistical, alternating, and block copolymers, simply by controlling the external stimuli. nih.gov For instance, a system might use an aluminum-based Lewis acid to activate a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the cationic polymerization of a vinyl ether, and a separate azo-initiator to activate the same RAFT agent for the radical polymerization of an acrylate. This "one-shot" procedure provides a powerful tool for precisely controlling polymer sequence and structure. nih.gov

Synthesis of Block Copolymers Utilizing 2-Ethylhexyl Vinyl Etherias.ac.inresearchgate.net

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing a poly(this compound) segment often involves mechanistic transformation, where one type of polymerization is used to create the first block, which then initiates the polymerization of the second monomer via a different mechanism. nih.gov

For example, a polymer block can be prepared using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). The end group of this first block is then chemically modified to create an initiating site suitable for the living cationic polymerization of 2-EVE. This sequential approach allows for the creation of well-defined block copolymers where the distinct properties of each block (e.g., a polyacrylate and a poly(vinyl ether)) can be combined in a single molecule. nih.govrsc.org The fidelity of the chain-end functionality is crucial for the successful transformation between polymerization mechanisms. nih.gov

Fabrication of Graft Copolymer Architecturesresearchgate.net

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. nih.gov The fabrication of graft copolymers involving this compound can be achieved through several strategies, including "grafting-from," "grafting-onto," and "grafting-through" methods. nih.gov

In a "grafting-from" approach, a polymer backbone is functionalized with initiator sites. These sites are then used to initiate the polymerization of 2-EVE, growing the grafts directly from the backbone. For instance, a poly(vinyl chloride) backbone, which contains labile chlorine atoms that can act as initiation sites, can be used to graft poly(acrylate) chains via ATRP. researchgate.net A similar principle could be applied where a backbone is prepared with sites capable of initiating the cationic polymerization of 2-EVE. This method allows for the formation of densely grafted structures.

Post-Polymerization Chemical Modification of Poly(this compound) Derivatives

Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into a polymer after its initial synthesis. nih.gov This approach allows for the creation of a wide range of materials from a single parent polymer scaffold. nih.gov

For poly(vinyl ether) derivatives, PPM can be achieved by first copolymerizing 2-EVE with a functional vinyl ether monomer that contains a reactive group. This reactive handle, which remains untouched during the cationic polymerization, can then be used for subsequent chemical transformations. researchgate.netnih.govd-nb.info For example, a vinyl ether monomer bearing a pendant double or triple bond can be incorporated into the polymer chain. researchgate.netd-nb.info After polymerization, these unsaturated groups can be modified using highly efficient "click" chemistry reactions, such as thiol-ene additions or copper-catalyzed azide-alkyne cycloadditions. researchgate.netnih.gov This modular approach enables the attachment of various molecules, tailoring the polymer's properties for specific applications.

Elucidation of Structure-Property Relationships in Polymers Derived from this compound

The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. For polymers derived from this compound, key structural features influence their physical and chemical characteristics.

The bulky, flexible 2-ethylhexyl side group imparts specific properties to the polymer. It acts as an internal plasticizer, leading to a low glass transition temperature (Tg) and resulting in polymers that are soft and rubbery at room temperature. This characteristic is highly valuable in applications such as pressure-sensitive adhesives. nih.gov The homopolymer of the structurally similar 2-ethylhexyl acrylate, for example, has a very low Tg of -65°C and exhibits excellent film-forming properties. ias.ac.in

In copolymers, the ratio of 2-EVE to other comonomers allows for the fine-tuning of properties. For instance, copolymerizing 2-EVE with a monomer that produces a high-Tg polymer can create materials with intermediate thermal and mechanical properties. The architecture of the polymer—whether it is a random, block, or graft copolymer—also has a profound impact. Block copolymers containing poly(2-EVE) can microphase-separate to form ordered nanostructures, combining, for example, the elastomeric properties of the poly(2-EVE) block with the rigidity of another block. Similarly, graft copolymers can exhibit unique solution or solid-state behaviors depending on the compatibility of the backbone and the grafts. mdpi.com

Table of Reactivity Ratios for Related Monomers

This table presents reactivity ratios for copolymerizations involving monomers structurally similar or related to this compound, providing context for its expected polymerization behavior.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

| 2-Ethylhexyl Acrylate | Methyl Methacrylate | 0.53 | 1.80 | Alfrey & Price Equation |

| 2-Ethylhexyl Acrylate | Styrene | 0.26 | 0.94 | Alfrey & Price Equation |

| 2-Ethylhexyl Acrylate | Vinyl Acetate | 12.43 | 0.05 | Alfrey & Price Equation |

| Methyl Acrylate | Vinyl Acetate | 6.3 ± 0.4 | 0.031 ± 0.006 | Bulk Polymerization |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Solution Polymerization |

| Vinyl Acetate | Methacrylamide | 0.294 | 4.314 | Solution Polymerization |

Data sourced from references lgchemon.comtue.nlekb.eg. Reactivity ratios indicate the relative tendency of a growing polymer chain to react with the same monomer (r > 1), the other monomer (r < 1), or either indiscriminately (r ≈ 1). For the 2-EHA/VA system, the high r1 value indicates a strong tendency for a growing 2-EHA radical to add another 2-EHA monomer rather than vinyl acetate.

Reactivity and Mechanistic Organic Chemistry of 2 Ethylhexyl Vinyl Ether

Electrophilic Addition Reactions and Mechanistic Investigations

Vinyl ethers, including 2-Ethylhexyl vinyl ether (EHVE), are characterized by high reactivity in electrophilic addition reactions. evitachem.com The ether oxygen atom donates electron density to the vinyl group through resonance, creating a delta-negative charge (δ-) on the β-carbon of the double bond. youtube.com This polarization makes the β-carbon exceptionally nucleophilic and susceptible to attack by electrophiles. youtube.com

The general mechanism for electrophilic addition to a vinyl ether begins with the protonation of the alkene at the β-carbon. youtube.comstackexchange.com This step is favored over the protonation of the oxygen atom and results in the formation of a resonance-stabilized carbocation, where the positive charge is shared between the α-carbon and the oxygen atom. This oxocarbenium ion is a key intermediate. In the presence of an acid catalyst, EHVE can react with alcohols to form mixed acetals. wikipedia.org Similarly, hydrolysis can occur in the presence of aqueous acid, leading to the formation of acetaldehyde (B116499) and 2-ethylhexanol. stackexchange.comgoogle.com The initial protonation of the double bond, rather than the ether oxygen, is the crucial step that dictates the reaction pathway. youtube.com

Electrocyclic Reactions of this compound

This compound is a suitable substrate for a range of syntheses, including electrocyclic reactions. specialchem.comspecialchem.comspecialchem.comvaluates.commarketmonitorglobal.com Electrocyclic reactions are a type of pericyclic reaction characterized by the concerted formation of a σ-bond and the corresponding loss of a π-bond within a single conjugated system, leading to a cyclic product. While specific studies detailing the electrocyclic reactions of EHVE itself are not prevalent, the reactivity of vinyl ethers in general suggests its potential participation in such transformations. For instance, vinyl ethers can undergo hetero-Diels-Alder reactions, a type of [4+2] cycloaddition which is mechanistically related to electrocyclic processes, where the vinyl ether acts as the dienophile. wikipedia.orgbeilstein-journals.org

[2+2] Cycloaddition Reactions with Isocyanates

This compound participates in [2+2] cycloaddition reactions with isocyanates to yield β-lactam structures. oup.com This reaction is a powerful method for synthesizing this important heterocyclic motif. The reaction between an isocyanate and a vinyl ether can be conceptualized as either a concerted [π2s + π2a] process or a stepwise mechanism involving a zwitterionic intermediate. Studies on similar systems suggest that a concerted mechanism is often favored, particularly under neutral, nonpolar conditions. oup.com

Stereochemical Analysis of Cycloaddition Products

The stereochemistry of [2+2] cycloaddition reactions provides insight into the reaction mechanism. A concerted pathway generally results in a stereospecific reaction, where the stereochemistry of the reactants dictates the stereochemistry of the product. In the context of the cycloaddition of isocyanates to vinyl ethers, a concerted mechanism is supported by the fact that high-pressure conditions, which favor such pathways, lead to good yields. oup.comrsc.org

For chiral vinyl ethers, the facial selectivity of the cycloaddition is of interest. Studies on the cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers have led to the development of stereochemical models of the transition state. rsc.org These models, often based on conformational analysis of the vinyl ether, can predict the direction of asymmetric induction and explain the observed stereoselectivity of the reaction. rsc.org While specific stereochemical studies on the products from this compound were not found, it is expected that the reaction would proceed with a degree of stereocontrol influenced by the conformation of the reactants in the transition state.

Considerations of Vinylic Nucleophilic Substitution Pathways

Vinylic nucleophilic substitution (SɴV) is generally not a favored reaction pathway for this compound under typical conditions. The high electron density of the carbon-carbon double bond, enhanced by the resonance effect from the adjacent oxygen atom, makes it a target for electrophiles, not nucleophiles. youtube.comstackexchange.com An attack by a nucleophile on the electron-rich vinyl carbons is electronically disfavored.

Pathways for vinylic substitution typically require either strong electron-withdrawing groups on the double bond to activate it for nucleophilic attack or proceed through an addition-elimination or elimination-addition mechanism. For EHVE, which lacks such activating groups, electrophilic addition is the overwhelmingly dominant reaction pathway. stackexchange.com An attempt to conceptualize a nucleophilic attack would likely involve the nucleophile attacking the oxygen's lone pair, but this is described as a reversible and generally non-productive event. stackexchange.com

Quantitative Analysis of Reaction Kinetics and Thermodynamics for this compound Transformations

Quantitative analysis of the kinetics and thermodynamics of reactions involving vinyl ethers provides a deeper understanding of their reactivity. The decomposition of vinyl ethers into alkanes and carbonyl compounds in the gas phase has been analyzed, revealing that these are concerted, two-center reactions with very high potential energy barriers for thermally neutral processes (180–190 kJ/mol). pleiades.online This high activation energy underscores the thermal stability of the ether linkage in the absence of a catalyst.

Table 2: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Decomposition of Various Vinyl Ethers. The data illustrates the high activation energies required for the uncatalyzed thermal breakdown of vinyl ethers. Data derived from analysis in reference pleiades.online.

For addition reactions, kinetics are highly dependent on the catalyst and conditions. As noted previously, the kinetics of [2+2] cycloadditions are dramatically enhanced by high pressure. The negative activation volume of -28 ml mol⁻¹ for a related vinyl ether cycloaddition signifies a transition state that is much more compact than the reactants, providing a quantitative measure of the reaction's acceleration under pressure. oup.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethylhexyl Vinyl Ether and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-ethylhexyl vinyl ether and its polymers, offering precise information about the atomic arrangement within the molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of this compound provides a distinct spectral signature that allows for the unambiguous assignment of protons in the molecule. The vinyl protons exhibit characteristic shifts in the downfield region due to the electron-withdrawing effect of the ether oxygen and the double bond. Specifically, the proton on the oxygen-bearing carbon of the vinyl group (=CH-O) typically appears as a doublet of doublets. The terminal vinyl protons (=CH₂) also show distinct signals, often as doublets of doublets, with coupling constants indicative of their cis and trans relationships to the other vinyl proton.

The protons of the 2-ethylhexyl group appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are shifted downfield relative to the other aliphatic protons. The remaining methylene and methyl protons of the ethyl and hexyl chains produce a complex set of overlapping multiplets.

For poly(this compound), the ¹H NMR spectrum changes significantly. The sharp signals of the vinyl protons disappear upon polymerization, and a broad multiplet emerges in the region of 3.10 to 3.62 ppm, corresponding to the methine proton of the polymer backbone. rsc.org The signals for the side-chain protons also broaden. rsc.org

| Assignment | This compound Chemical Shift (δ, ppm) | Poly(this compound) Chemical Shift (δ, ppm) rsc.org |

|---|---|---|

| =CH-O | ~6.46 (dd) | N/A (consumed in polymerization) |

| =CH₂ (trans) | ~4.17 (dd) | N/A (consumed in polymerization) |

| =CH₂ (cis) | ~3.96 (dd) | N/A (consumed in polymerization) |

| -O-CH₂- | ~3.67 (t) | 3.10–3.41 (m) |

| Backbone -CH- | N/A | 3.41–3.62 (m) |

| -CH(CH₂CH₃)- | ~1.61-1.69 (m) | 1.37–1.69 (m) |

| Aliphatic -CH₂- | ~1.22-1.39 (m) | ~1.28 (d) |

| -CH₃ | ~0.88 (t) | ~0.87 (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides complementary structural information. The carbons of the vinyl group are readily identified, with the oxygen-substituted carbon (=CH-O) appearing significantly downfield (around 152.2 ppm) and the terminal vinyl carbon (=CH₂) appearing more upfield (around 86.3 ppm). rsc.org

The carbons of the 2-ethylhexyl side chain are observed at characteristic chemical shifts. The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is found around 68.3 ppm. rsc.org The other aliphatic carbons of the ethyl and hexyl groups resonate in the upfield region of the spectrum.

Upon polymerization to poly(this compound), the signals for the vinyl carbons disappear. New signals corresponding to the polymer backbone carbons emerge. The main chain methine carbon signal is typically observed around 73.73 ppm. rsc.org The tacticity of the polymer can be analyzed through the fine splitting of the backbone carbon signals. rsc.org

| Assignment | This compound Chemical Shift (δ, ppm) rsc.org | Poly(this compound) Chemical Shift (δ, ppm) rsc.org |

|---|---|---|

| =CH-O | 152.2 | N/A (consumed in polymerization) |

| =CH₂ | 86.3 | N/A (consumed in polymerization) |

| -O-CH₂- | 68.3 | 63.99 |

| Backbone -CH- | N/A | 73.73 (d) |

| -CH(CH₂CH₃)- | N/A | 41.12 |

| Backbone -CH₂- | N/A | 39.25-40.19 (m) |

| Aliphatic -CH₂- | 32.0, 29.72, 29.70, 29.54, 29.46, 29.2, 26.2, 22.8 | 23.14 (d), 23.84, 29.18 (d), 29.97-31.23 (m) |

| -CH₃ | 14.2 | 11.10 (d), 14.13 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si-NMR) for Hybrid Materials

²⁹Si-NMR spectroscopy is a powerful tool for characterizing hybrid materials that incorporate this compound or its polymers with silicon-containing compounds, such as organopolysiloxanes. This technique provides detailed information about the silicon environment and the nature of the bonding between the organic and inorganic components. In the context of materials synthesized using silanes, ²⁹Si-NMR can confirm the formation of Si-O-C linkages if the vinyl ether has reacted with silanol (B1196071) groups. The chemical shifts in the ²⁹Si-NMR spectrum are sensitive to the number of oxygen atoms attached to the silicon, allowing for the differentiation between various siloxane units (M, D, T, and Q structures). For instance, in a hybrid material, specific resonances would indicate the presence of silicon atoms bonded to the 2-ethylhexyloxy group, providing evidence of the successful incorporation of the ether into the silica (B1680970) network.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are essential techniques for identifying the functional groups present in this compound and for monitoring its polymerization.

Assignment of Vibrational Modes and Structural Correlates

The IR spectrum of this compound displays several characteristic absorption bands. A strong band associated with the C-O-C stretching of the ether linkage is typically observed in the region of 1000-1300 cm⁻¹. libretexts.org The vinyl group gives rise to several distinct peaks: a C=C stretching vibration around 1642 cm⁻¹, and C-H stretching vibrations of the vinyl group above 3000 cm⁻¹. libretexts.org The C-H stretching and bending vibrations of the aliphatic 2-ethylhexyl group are observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

During the polymerization of this compound, the most significant change in the FTIR spectrum is the disappearance or significant reduction in the intensity of the peaks associated with the vinyl group (C=C stretch and vinyl C-H stretches). The strong C-O-C ether stretch, however, remains a prominent feature of the resulting poly(this compound).

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinyl C-H | Stretching | 3079 libretexts.org | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Strong |

| C=C | Stretching | 1642 libretexts.org | Medium |

| Aliphatic C-H | Bending | 1350-1480 | Medium |

| C-O-C | Stretching | 1000-1300 libretexts.org | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.27 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and cleavage of the C-C bonds in the alkyl chain. For this compound, characteristic fragment ions are observed. The most abundant peak is often at m/z 57, with the second most abundant at m/z 43. nih.gov These fragments likely arise from the cleavage of the 2-ethylhexyl group. Other significant fragments can result from the loss of neutral molecules, such as ethene or propene, from the parent ion. The analysis of these fragmentation patterns allows for the confirmation of the compound's identity. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution and to analyze the end-groups of the polymer chains.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile compounds like this compound. In GC-MS analysis, the sample is vaporized and separated into its components within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.

For this compound (C10H20O), the mass spectrum reveals characteristic fragments that confirm its molecular structure. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are crucial for its identification in complex mixtures. nih.gov The fragmentation pattern typically shows a series of peaks corresponding to the different charged fragments of the molecule.

Table 1: Key Mass Spectrometry Data for this compound nih.gov

| Property | Value |

|---|---|

| Molecular Weight | 156.26 g/mol |

| Top Peak (m/z) | 57 |

| 2nd Highest Peak (m/z) | 43 |

| Total Peaks in Main Library | 65 |

Data sourced from PubChem CID 61004. nih.gov

The application of GC-MS extends to identifying vinyl ethers in various matrices. For instance, related vinyl ether compounds have been identified in natural product extracts and studied for their migration from food contact materials, demonstrating the versatility of the technique. researchgate.netnih.gov The method involves separating volatile and semi-volatile compounds, which are then identified by their mass spectra. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

While GC-MS is ideal for the monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a preferred technique for the characterization of synthetic polymers, including poly(this compound). researchgate.net This soft ionization technique is suitable for analyzing large, non-volatile, and thermally fragile macromolecules like polymers, providing information on molecular weight, end-group structure, and polymer distribution with minimal fragmentation. youtube.comnih.gov

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a large excess of a small, energy-absorbing organic molecule called a matrix. youtube.comnih.gov This mixture is irradiated by a pulsed laser, causing the matrix to vaporize and transfer charge to the polymer molecules, which are then desorbed into the gas phase as intact ions. youtube.com These ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio. nih.gov The time it takes for an ion to reach the detector is directly proportional to its mass, allowing for the determination of the molecular weights of the individual polymer chains (oligomers). nih.gov

MALDI-TOF MS analysis of poly(vinyl ether)s provides well-resolved mass spectra where each peak corresponds to a specific oligomer chain. researchgate.net This allows for:

Determination of Absolute Molecular Weight: Providing more accurate molecular weight information than techniques that rely on calibration standards.

End-Group Analysis: The high resolution allows for the identification of the chemical structures at the ends of the polymer chains, which is crucial for understanding polymerization mechanisms and confirming successful functionalization. researchgate.netresearchgate.net

Detection of Side Reactions: The technique can reveal unexpected structures resulting from side reactions during polymerization. researchgate.net

For example, studies on oligo(isobutyl vinyl ether), a related poly(vinyl ether), have demonstrated the utility of MALDI-TOF MS in characterizing various end groups and understanding the effects of reaction conditions on the polymer structure. researchgate.net

Chromatographic Methods for Purity Assessment and Compositional Analysis

Chromatographic techniques are fundamental for assessing the purity of the this compound monomer and for analyzing the molecular characteristics of its polymers.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a standard and essential method for determining the purity of volatile liquids like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a long, thin column) and a mobile gas phase. A detector at the end of the column measures the quantity of each eluting component.

For purity assessment, a sample of this compound is injected into the GC instrument. The resulting chromatogram displays a series of peaks, with the area of each peak being proportional to the concentration of that component. The purity is determined by calculating the relative area of the main peak corresponding to this compound compared to the total area of all peaks. Commercial grades of this compound often specify a minimum purity level determined by GC analysis. avantorsciences.com

Table 2: Typical GC Parameters for Volatile Component Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | A non-polar or semi-polar column, such as one based on 5% phenyl methyl siloxane, is often used for separating a wide range of organic compounds. nih.gov |

| Carrier Gas | An inert gas like Helium or Nitrogen. |

| Injector Temperature | Set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. |

| Oven Temperature Program | Typically starts at a lower temperature and is gradually increased to facilitate the separation of components with different boiling points. |

| Detector | A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. |

This method is highly effective for detecting and quantifying volatile impurities, such as residual starting materials, byproducts from synthesis, or degradation products.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers like poly(this compound).

GPC separates molecules based on their hydrodynamic volume (size in solution). The instrument consists of a column packed with porous gel beads. When a polymer solution is passed through the column, larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time.

The output from the GPC is a chromatogram that represents the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weights, the chromatogram can be used to determine key parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn): This value indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a more uniform and controlled polymer chain length.

GPC is routinely used to monitor the progress of polymerization reactions. For instance, in controlled polymerization techniques, aliquots can be taken over time and analyzed by GPC to track the increase in molecular weight and confirm that the PDI remains low, indicating a "living" polymerization process. ifpenergiesnouvelles.fr Studies on structurally similar polymers, such as poly(2-ethylhexyl acrylate), have extensively used GPC to measure and compare the molecular weights and PDI of polymers synthesized under different conditions. ias.ac.in

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Isobutyl vinyl ether |

| Poly(isobutyl vinyl ether) |

| 2-Ethylhexyl acrylate (B77674) |

| Poly(2-ethylhexyl acrylate) |

| Helium |

| Nitrogen |

| Dichloromethane |

| Ethanol (B145695) |

| 2,5-dihydroxybenzoic acid |

Applications and Material Science Innovations Involving 2 Ethylhexyl Vinyl Ether Polymers

Poly(2-Ethylhexyl Vinyl Ether) in High-Performance Coatings

Poly(this compound) and its copolymers are integral components in the formulation of high-performance coatings, offering enhanced durability and protective properties.

Development of Anti-Corrosion Coating Formulations

Copolymers of this compound are utilized in solvent-based anti-corrosion coatings. ulprospector.com These copolymers, often synthesized with monomers like vinyl chloride, contribute to formulations that provide robust protection against corrosion. ulprospector.com The inclusion of 2-EHVE in these coatings improves key properties such as hydrophobicity and adhesion to the substrate, which are critical for preventing the ingress of corrosive agents. Research in this area focuses on optimizing copolymer composition and coating formulation to maximize corrosion resistance for various industrial and marine applications.

Research on UV-Curable Coating Systems

This compound is a key monomer in the development of UV-curable coatings. specialchem.com These coatings are favored for their rapid curing times and low volatile organic compound (VOC) emissions. In these systems, 2-EHVE can act as a reactive diluent, reducing the viscosity of the formulation for easier application, and it can also be incorporated into the polymer backbone. specialchem.comiaea.org Research has demonstrated that vinyl ethers are among the most reactive monomers for cationic photopolymerization. sigmaaldrich.com This high reactivity, which is not inhibited by oxygen, allows for efficient and rapid curing upon exposure to UV light. iaea.org

Utilization of this compound Polymers in Advanced Adhesives

The unique properties of this compound make it a valuable component in the formulation of advanced adhesives. specialchem.comdataintelo.com Polymers derived from 2-EHVE are used to create pressure-sensitive adhesives (PSAs) and laminating adhesives. iaea.org The long, branched ethylhexyl group imparts tackiness and flexibility to the adhesive, while the vinyl ether backbone allows for controlled polymerization and cross-linking.

UV-curable pressure-sensitive adhesives can be formulated using 2-EHVE. iaea.org For instance, studies have shown that formulations containing a high percentage of 2-EHVE (e.g., 99%) with a small amount of a crosslinking co-monomer like cyclohexyl vinyl ether (CHVE) and a cationic photoinitiator can produce adhesives with performance comparable or superior to commercial tapes. iaea.org The ability to tailor adhesive properties by adjusting the formulation makes 2-EHVE-based polymers highly versatile for a wide range of applications, from medical tapes to industrial assembly.

Engineering of Elastomeric Materials from this compound Copolymers

The low glass transition temperature (Tg) of poly(this compound), which is -66°C, makes it an excellent candidate for creating elastomeric materials. google.com.lbsigmaaldrich.com By copolymerizing 2-EHVE with other monomers, it is possible to engineer block copolymers with distinct hard and soft segments, leading to thermoplastic elastomers with a wide range of mechanical properties. google.com.lb

These elastomeric copolymers can be designed to have specific characteristics, such as controlled elasticity, tensile strength, and thermal stability. This makes them suitable for applications where flexibility and resilience are paramount, including in the manufacturing of seals, gaskets, and other flexible components. The ability to precisely control the polymer architecture through living cationic polymerization techniques further expands the possibilities for creating novel elastomeric materials with tailored performance. researchgate.net

Functionality as Reactive Diluents in Photopolymerization and UV Curing Systems

This compound serves as an effective reactive diluent in photopolymerization and UV curing systems. specialchem.comspecialchem.com Its primary functions are to reduce the viscosity of the resin formulation, making it easier to process and apply, and to participate in the polymerization reaction, becoming a permanent part of the cured material. iaea.org This eliminates the issue of volatile organic compounds (VOCs) associated with traditional solvents.

In cationic UV curing, vinyl ethers like 2-EHVE are highly reactive and can undergo homopolymerization or copolymerization with other monomers such as epoxides. iaea.orgresearchgate.net The inclusion of 2-EHVE can lead to several benefits, including improved miscibility of the cationic photoinitiator and a reduction in formulation costs. iaea.org The efficiency of vinyl ethers as reactive diluents contributes to faster cure speeds and the development of more environmentally friendly coating and ink formulations. iaea.orggoogle.com

Design and Synthesis of Specialty Polymers with Tunable Properties for Emerging Applications

The versatility of this compound as a monomer allows for the design and synthesis of specialty polymers with precisely controlled properties for a variety of emerging applications. researchgate.net Through techniques like living cationic polymerization, it is possible to create well-defined polymer architectures, including block copolymers and polymers with specific end-groups. researchgate.netresearchgate.net

This control over the polymerization process enables the tuning of properties such as molecular weight, dispersity, and tacticity, which in turn influences the macroscopic properties of the resulting polymer, like its thermal and mechanical behavior. researchgate.netnih.gov For example, statistical copolymers of 2-EHVE with other vinyl ethers can be synthesized to create materials with a specific glass transition temperature or refractive index. nih.gov Furthermore, post-polymerization modification of poly(this compound) allows for the introduction of various functional groups, opening up possibilities for applications in fields such as biomaterials, electronics, and advanced sensors. d-nb.info

Contributions to High-Performance Materials Development

Polymers derived from this compound (2-EVE) play a significant role in the formulation of high-performance materials, primarily due to the unique properties conferred by the bulky, flexible 2-ethylhexyl group. These polymers and copolymers are integral to the development of advanced adhesives, coatings, and other specialized materials that require a combination of thermal stability, chemical resistance, and specific mechanical properties.

The incorporation of 2-EVE into polymer structures enhances their performance in several key areas. For instance, in the realm of adhesives and sealants, poly(this compound) contributes to high tack and adhesion to a variety of surfaces, including those with low surface energy. pressuresensitivefilms.com The branched alkyl chain of the 2-ethylhexyl group imparts a low glass transition temperature (Tg) to the polymer, which is a critical factor for maintaining flexibility and adhesive properties over a wide temperature range. Research has shown that polymers of alkyl vinyl ethers with branched alkyl chains are generally more effective than those with straight-chain alkyl radicals.

In the field of high-performance coatings, 2-EVE is utilized as a reactive diluent in UV curing processes and as a monomer for polymerization. specialchem.comspecialchem.com Its presence in a coating formulation can improve flexibility, impact resistance, and adhesion to the substrate. The ether linkage in the polymer backbone provides good chemical stability, making these coatings resistant to a range of chemicals.

Furthermore, the synthesis of block copolymers incorporating 2-EVE with other monomers has opened up new avenues for creating materials with tailored properties. For example, block copolymers of 2-EVE with monomers like perfluorodecyl vinyl ether have been synthesized via living cationic polymerization. tandfonline.com These copolymers exhibit microphase-separated morphologies, which can lead to materials with a unique combination of properties, such as hydrophobicity and tailored surface characteristics. tandfonline.com The ability to control the polymer architecture through techniques like living cationic polymerization allows for the precise design of materials for specific high-performance applications. researchgate.net

The development of copolymers of this compound with acrylic esters has also been explored to create materials with a balance of properties. While the copolymerization of electron-donating vinyl ethers with electron-withdrawing acrylic esters can be challenging, methods have been developed to control the process and produce copolymers with a relatively high vinyl ether content. google.com These copolymers can find use in applications requiring a combination of the flexibility and tackiness from the vinyl ether component and the strength and durability from the acrylate (B77674) component.

A notable application of poly(this compound) is in the formulation of defoaming agents for aqueous systems. A polymer of this compound with a specific molecular weight has been shown to be effective in preventing the formation of foam. google.com

The table below summarizes key properties and findings from research on this compound polymers and their contribution to high-performance materials.

| Property/Application | Research Finding |